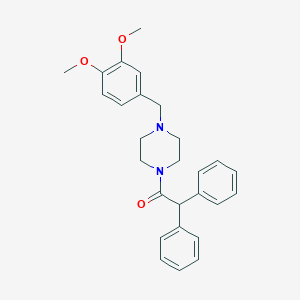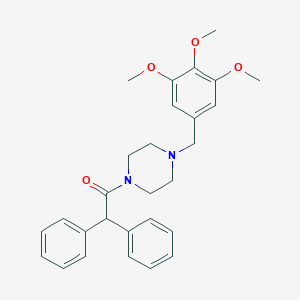
1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine, also known as Ro 64-6198, is a piperazine derivative that has been extensively studied for its potential use in various scientific research applications. This compound has a unique chemical structure that makes it an attractive candidate for research in the field of neuroscience.
Mécanisme D'action
1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine 64-6198 works by inhibiting the activity of FAAH, which leads to an increase in the levels of anandamide in the brain. Anandamide then acts on the cannabinoid receptors in the brain, which results in a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
The increase in anandamide levels in the brain as a result of 1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine 64-6198 administration has been shown to have a range of physiological and biochemical effects. These include the regulation of pain, mood, and appetite, as well as the modulation of the immune system and the cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine 64-6198 in lab experiments is its high selectivity for FAAH, which allows for the specific modulation of the endocannabinoid system without affecting other neurotransmitter systems. However, one limitation of using 1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine 64-6198 is its relatively short half-life, which requires frequent administration in order to maintain its effects.
Orientations Futures
There are several potential future directions for research on 1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine 64-6198. One area of interest is in the development of more potent and selective FAAH inhibitors, which could have even greater therapeutic potential in the treatment of pain, mood disorders, and other conditions. Another potential direction is in the study of the effects of 1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine 64-6198 on the endocannabinoid system in different disease states, such as chronic pain and depression. Finally, there is also potential for the use of 1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine 64-6198 as a tool in the study of the endocannabinoid system and its role in various physiological and biochemical processes.
Méthodes De Synthèse
The synthesis of 1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine 64-6198 involves the reaction of 1-(3,4-dimethoxybenzyl)piperazine with diphenylacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine 64-6198 as a white solid that can be purified by recrystallization.
Applications De Recherche Scientifique
1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine 64-6198 has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of neuroscience, where 1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine 64-6198 has been shown to be a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of the endocannabinoid anandamide, which is a neurotransmitter that plays a key role in the regulation of pain, mood, and appetite.
Propriétés
Nom du produit |
1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine |
|---|---|
Formule moléculaire |
C27H30N2O3 |
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
1-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C27H30N2O3/c1-31-24-14-13-21(19-25(24)32-2)20-28-15-17-29(18-16-28)27(30)26(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-14,19,26H,15-18,20H2,1-2H3 |
Clé InChI |
FIFUGZVCTISHPL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(4-benzoyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B249131.png)






![1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249143.png)

![3-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249146.png)
![1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B249147.png)

![4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B249154.png)